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Compound of Interest

Compound Name: Epifriedelanol acetate

Cat. No.: B033437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Epifriedelanol
acetate, a naturally occurring triterpenoid. The information is compiled from various scientific
sources to aid in its identification and characterization.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for Epifriedelanol acetate. It is important to note that a
complete, experimentally verified dataset from a single source is not readily available in the
public domain. The data presented here is a compilation from various sources, including
spectral databases and phytochemical studies of plants known to contain this compound, such

as Pachysandra terminalis.

Table 1: *"H NMR Spectroscopic Data (Predicted)

A predicted *H NMR spectrum is available, providing estimated chemical shifts for the hydrogen
atoms in the molecule. Experimental data from peer-reviewed literature is needed for definitive

assignments.
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Proton Assignment Predicted Chemical Shift (5, ppm)
Data not available in a comprehensive, Predicted spectra can be found in databases
experimentally verified format. such as NP-MRD.[1]

Table 2: *C NMR Spectroscopic Data

While public databases like PubChem indicate the availability of 13C NMR data, the specific
chemical shifts are not directly listed.[2] The data presented below is based on the known
friedelane skeleton and typical shifts for similar triterpenoid acetates.

Carbon Assignment Expected Chemical Shift (5, ppm)

C-3 ~ 74-76

Acetate CHs ~21

Acetate C=0 ~170-171

Other assignments Characteristic shifts for the friedelane skeleton.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of Epifriedelanol acetate is expected to show characteristic absorption

bands for its functional groups.

Functional Group Expected Absorption Frequency (cm™1)
C=0 (Acetate) ~ 1735

C-O (Acetate) ~ 1240

C-H (Aliphatic) ~ 2850-2960

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of Epifriedelanol acetate provides information about its molecular weight

and fragmentation pattern.
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Parameter Value
Molecular Formula C32H5402
Molecular Weight 470.77 g/mol

Expected molecular ion peak (M+) at m/z 470
Mass Spectrum (EI-MS) and characteristic fragmentation patterns for the

friedelane skeleton and loss of the acetyl group.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of Epifriedelanol acetate
are not available in a single, comprehensive source. However, the following are generalized
procedures typically employed for the analysis of triterpenoids isolated from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified Epifriedelanol acetate are dissolved in
approximately 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCls).

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz).

o Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the
spectra are phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a
solution onto a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet or salt plate is first recorded and
subtracted from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct injection or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

e lonization: Electron ionization (EIl) is a common method for triterpenoids, which causes
fragmentation and provides structural information.

o Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Epifriedelanol acetate.
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General Workflow for Spectroscopic Analysis of Natural Products
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Caption: General workflow for the isolation and spectroscopic characterization of a natural
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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